ビス(トリエトキシシリル)エチレン

概要

説明

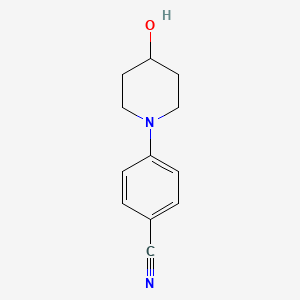

Bis(triethoxysilyl)ethylene, also known as 4,4,6,6-tetraethoxy-5-methylene-3,7-dioxa-4,6-disilanonane, is a compound with the molecular weight of 352.58 . It is mainly used in the preparation of mesoporous organic materials .

Synthesis Analysis

Bis(triethoxysilyl)ethylene can be synthesized from its monomers under acidic conditions using a triblock copolymer P123 as a structure-directing agent . The conventional method to fabricate Bis(triethoxysilyl)ethylene-derived organosilica membranes involves coating of Bis(triethoxysilyl)ethylene-derived sols and firing at temperatures not exceeding 300 °C .Molecular Structure Analysis

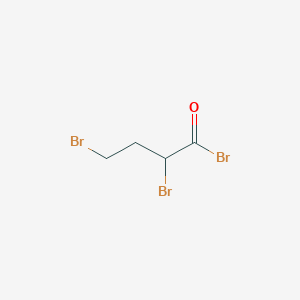

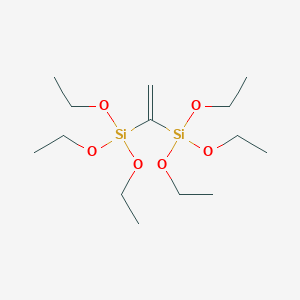

The molecular formula of Bis(triethoxysilyl)ethylene is C14H32O6Si2 . The InChI code is 1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 .Chemical Reactions Analysis

Bis(triethoxysilyl)ethylene can be used to prepare mesoporous organosilica materials . It can also be used to form inorganic hybrid membranes with poly(vinyl alcohol) .科学的研究の応用

メソポーラス有機シリカ材料

ビス(トリエトキシシリル)エチレンは、メソポーラス有機シリカ材料の合成に使用されます。 これらの材料は、触媒作用、薬物送達、吸着プロセスなど、多孔質構造による様々な用途があります .

メソポーラスシリカの官能基化

この化合物は、メソポーラスシリカのアミン官能基化に使用できます。これは、センサー、分離技術、触媒担体など、様々な用途におけるシリカの表面特性を改質する上で重要なステップです .

ハイブリッド膜の形成

ビス(トリエトキシシリル)エチレンは、ポリビニルアルコールとの無機ハイブリッド膜の形成に使用できます。 これらの膜は、ガス分離、浸透気化、およびその他の膜ベースの分離プロセスで潜在的な用途があります .

シリカエアロゲルの表面化学

この化合物は、シリカエアロゲルの汎用性の高い表面化学に関与しています。 シリカエアロゲルは、断熱材、軽量構造材料、化学反応の基板として用途があります .

ガス分離膜

ビス(トリエトキシシリル)エチレンを成分として含む、ドープされたミクロポーラスハイブリッドシリカ膜は、ガス分離に使用されます。 これらの膜は、特定のガス分離に合わせて最適化でき、工業用ガス処理に用途があります .

分子設計研究

分子設計研究では、ビス(トリエトキシシリル)エチレンは、特定の分子量と特性を持つポリマーを形成する際の挙動が研究されている一連の化合物の一部です。 この研究は、独自の特性を持つ革新的な材料の設計に影響を与えます .

作用機序

Target of Action

Bis(triethoxysilyl)ethylene is primarily targeted towards the preparation of mesoporous organic materials . It is a silsesquioxane precursor, which means it is used to form a class of compounds known as silsesquioxanes. These compounds have a wide range of applications, particularly in the creation of materials with specific pore sizes .

Mode of Action

The interaction of Bis(triethoxysilyl)ethylene with its targets involves the formation of silica networks. This compound can tune these networks, making them useful in applications related to molecular separation . The process involves the hydrolysis and condensation of Bis(triethoxysilyl)ethylene in ethanol .

Biochemical Pathways

The primary biochemical pathway affected by Bis(triethoxysilyl)ethylene is the sol-gel process. This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. Bis(triethoxysilyl)ethylene, as a silsesquioxane precursor, plays a crucial role in this process, leading to the formation of mesoporous organosilica materials .

Pharmacokinetics

It is known to be soluble in alcohol, aromatic and aliphatic hydrocarbons, and it reacts slowly with moisture/water .

Result of Action

The molecular and cellular effects of Bis(triethoxysilyl)ethylene’s action result in the formation of mesoporous organosilica materials. These materials have a wide range of applications, particularly in gas and liquid-phase separations . The compound’s ability to tune silica networks makes it valuable in applications related to molecular separation .

Action Environment

The action of Bis(triethoxysilyl)ethylene is influenced by environmental factors such as temperature and the presence of moisture. For instance, the organic linking ethane groups in Bis(triethoxysilyl)ethylene start to thermally decompose at temperatures higher than 300 °C . Additionally, the compound reacts slowly with moisture/water, indicating that its stability and efficacy could be affected by humidity .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that it plays a role in the preparation of mesoporous organic materials

Cellular Effects

It is known that it can form inorganic hybrid membranes with poly(vinyl alcohol), which could potentially influence cell function

Molecular Mechanism

It is known to participate in the formation of mesoporous organosilica materials

Temporal Effects in Laboratory Settings

Bis(triethoxysilyl)ethylene has been shown to have improved thermal stability when fired at higher temperatures (550–700 °C), which could influence its long-term effects on cellular function . More detailed studies on its stability, degradation, and long-term effects in in vitro or in vivo studies are needed.

特性

IUPAC Name |

triethoxy(1-triethoxysilylethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNYCSJNUJQGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(=C)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473897 | |

| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87061-56-1 | |

| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)

![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)

![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)